![molecular formula C15H24N2O2 B3835067 1-(2,5-dimethoxybenzyl)-4-ethylpiperazine](/img/structure/B3835067.png)
1-(2,5-dimethoxybenzyl)-4-ethylpiperazine
Overview
Description
1-(2,5-dimethoxybenzyl)-4-ethylpiperazine, also known as 2C-E, is a synthetic psychoactive substance that belongs to the class of phenethylamines. It was first synthesized in 1991 by Alexander Shulgin, a renowned chemist, and pharmacologist. The compound has gained popularity in recent years due to its hallucinogenic properties and is often used as a recreational drug. However, its potential as a research tool in the field of neuroscience and pharmacology has also been recognized.
Mechanism of Action
The exact mechanism of action of 1-(2,5-dimethoxybenzyl)-4-ethylpiperazine is not fully understood, but it is believed to act primarily as a serotonin agonist. It binds to and activates serotonin receptors in the brain, leading to altered perception, mood, and thought processes. It may also have effects on other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,5-dimethoxybenzyl)-4-ethylpiperazine are complex and not well understood. It has been shown to induce hallucinations, altered perception of time and space, and changes in mood and thought processes. It may also have effects on heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,5-dimethoxybenzyl)-4-ethylpiperazine in lab experiments is its ability to selectively target specific receptors in the brain. This makes it a useful tool for studying the effects of these receptors on behavior and cognition. However, one limitation is the potential for toxicity, as high doses of 1-(2,5-dimethoxybenzyl)-4-ethylpiperazine can cause severe adverse effects.
Future Directions
There are several potential future directions for research on 1-(2,5-dimethoxybenzyl)-4-ethylpiperazine. One area of interest is its potential use as a therapeutic agent for certain psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying altered states of consciousness. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,5-dimethoxybenzyl)-4-ethylpiperazine and its potential for toxicity.
Scientific Research Applications
1-(2,5-dimethoxybenzyl)-4-ethylpiperazine has been used as a research tool in various fields of science, including neuroscience, pharmacology, and toxicology. It has been shown to have affinity for several receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a useful tool for studying the effects of these receptors on behavior and cognition.
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-ethylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-16-7-9-17(10-8-16)12-13-11-14(18-2)5-6-15(13)19-3/h5-6,11H,4,7-10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCFWPPWVPOPFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethoxyphenyl)methyl]-4-ethylpiperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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